molecular formula C16H14O4S2 B1585589 Dimethyl 2,2'-dithiobisbenzoate CAS No. 5459-63-2

Dimethyl 2,2'-dithiobisbenzoate

Cat. No.: B1585589
CAS No.: 5459-63-2
M. Wt: 334.4 g/mol
InChI Key: NECMWXVJIUGCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C16H14O4S2 and a molecular weight of 334.4 g/mol . . This compound is characterized by the presence of two benzoate groups connected by a disulfide bond, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-dithiobisbenzoate can be synthesized through the reaction of 2-mercaptobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the disulfide bond forming through the oxidation of the thiol groups. The reaction can be summarized as follows:

2C7H5SH+2CH3OCOClC7H5S-SC7H5(COOCH3)2+2HCl2 \text{C}_7\text{H}_5\text{SH} + 2 \text{CH}_3\text{OCOCl} \rightarrow \text{C}_7\text{H}_5\text{S-SC}_7\text{H}_5(\text{COOCH}_3)_2 + 2 \text{HCl} 2C7​H5​SH+2CH3​OCOCl→C7​H5​S-SC7​H5​(COOCH3​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of dimethyl 2,2’-dithiobisbenzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield thiol groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under acidic or basic conditions.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

Dimethyl 2,2’-dithiobisbenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyl 2,2’-dithiobisbenzoate involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol groups in proteins, leading to the formation of disulfide-linked protein complexes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-disulfanediyldibenzoate
  • 2,2’-Dithiobis(benzoic acid methyl ester)
  • Methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate

Uniqueness

Dimethyl 2,2’-dithiobisbenzoate is unique due to its specific disulfide linkage and ester functional groups, which confer distinct chemical reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

methyl 2-[(2-methoxycarbonylphenyl)disulfanyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c1-19-15(17)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECMWXVJIUGCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203022
Record name Dimethyl 2,2'-dithiobisbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-63-2
Record name 1,1′-Dimethyl 2,2′-dithiobis[benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5459-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 2,2'-dithiobisbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5459-63-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-dithiobisbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-dithiobisbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL 2,2'-DITHIOBISBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7KHP22KW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6 mL Sulphuric acid is added to ‘2,2’-dithiodibenzoic acid (20 g, 65.3 mmol) in 150 mL methanol. The reaction mixture is refluxed 3 days. The reaction mixture is cooled to room temperature and saturated aqueous NaHCO3 is added. Methanol is removed in vacuo. The resulting heterogeneous mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give 17.8 g (82%) of the title compound as a solid, which is used without further purification.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

25 g (81.6 mmol) of dithiodibenzoic acid is refluxed in 60 ml of SOCl2 and 1.5 ml of dimethylformamide (DMF) for 3 hrs. Then the excess of SOCl2 is distilled off, and the residue is dissolved in CHCl3 and added dropwise to a solution of methanol (50 ml) and triethylamine (0.204 mol) in CHCl3 (300 l). After standing over night the reaction mixture is shaked with water and saturated K2CO3 solution. After drying the organic layer the solvent is evaporated and methanol is added to the residue (oil). 13.6 g (50%) of solid product is obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.204 mol
Type
reactant
Reaction Step Five
Name
Quantity
300 L
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 2,2'-dithiobisbenzoate
Reactant of Route 2
Reactant of Route 2
Dimethyl 2,2'-dithiobisbenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl 2,2'-dithiobisbenzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl 2,2'-dithiobisbenzoate
Reactant of Route 5
Reactant of Route 5
Dimethyl 2,2'-dithiobisbenzoate
Reactant of Route 6
Reactant of Route 6
Dimethyl 2,2'-dithiobisbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.